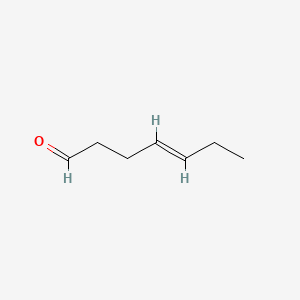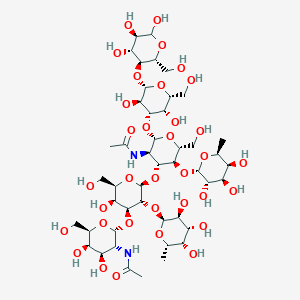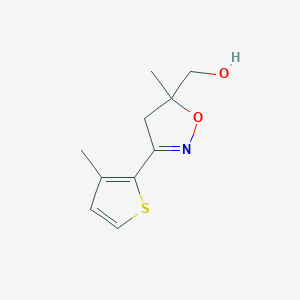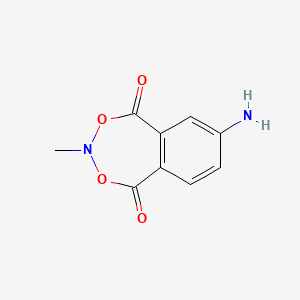![molecular formula C16H12N4O9S2 B13408390 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color and significant role in the synthesis of azo dyes. This compound is derived from naphthalene and is characterized by the presence of amino, hydroxy, nitro, and sulfonic acid groups, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves an azo coupling reaction. This process starts with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, which undergoes a reaction with 4-nitrobenzenediazonium ion in highly concentrated aqueous alkaline solutions. The reaction conditions are carefully controlled to ensure the formation of the desired aminoazo and hydroxyazo compounds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The resulting product is then purified through crystallization and filtration techniques to obtain the final compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid primarily undergoes azo coupling reactions. These reactions involve the interaction of the compound with diazonium ions, leading to the formation of azo dyes. The compound can also participate in substitution reactions due to the presence of reactive amino and hydroxy groups .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include diazonium salts, alkaline solutions, and various catalysts to facilitate the coupling process. The reactions are typically carried out at controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed: The major products formed from the reactions of this compound are azo dyes, which are widely used in the textile and dyeing industries. These dyes exhibit vibrant colors and are valued for their stability and resistance to fading .
Wissenschaftliche Forschungsanwendungen
6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various azo dyes. In biology, it serves as a staining agent for microscopic studies. In medicine, the compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules. Industrially, it is employed in the production of dyes for textiles, leather, and paper .
Wirkmechanismus
The mechanism of action of 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid involves its ability to undergo azo coupling reactions. The compound’s amino and hydroxy groups facilitate the formation of stable azo bonds with diazonium ions. This process results in the formation of colored azo compounds, which are the basis for its use in dye synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
- Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate
Uniqueness: What sets 6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid apart from similar compounds is its specific combination of functional groups, which allows for unique reactivity and versatility in azo dye synthesis. Its ability to form stable, vibrant dyes makes it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C16H12N4O9S2 |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N4O9S2/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29) |
InChI-Schlüssel |
VCCBSXQXECFSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


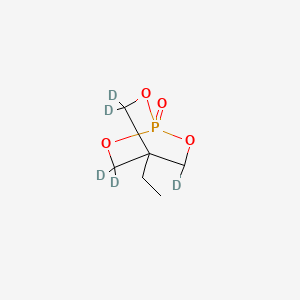
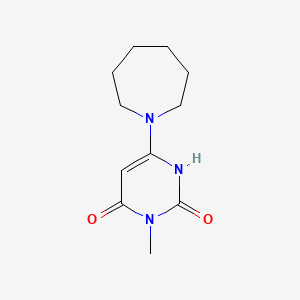

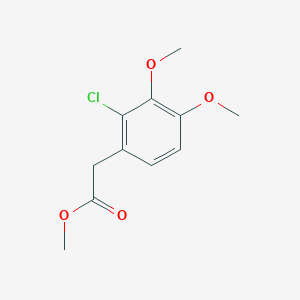
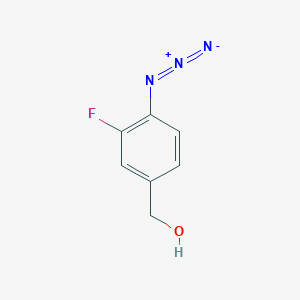
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)
